6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid - 105789-89-7

6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid

Catalog Number: EVT-3096932
CAS Number: 105789-89-7
Molecular Formula: C12H10BrNO3
Molecular Weight: 296.12
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Starting from substituted benzene derivatives: Similar to the synthesis of 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which starts from ethyl 2,4-dichloro-5-fluorobenzoylacetate [], 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid could potentially be synthesized starting from an appropriately substituted benzene derivative.
  • Modification of existing quinolone scaffolds: Several papers describe the modification of existing quinolone structures. For example, direct monobromination of substituted 4-oxoquinoline-3-carboxylic acid derivatives using N-bromosaccharin in the presence of pyridinium poly(hydrogen fluoride) can introduce a bromine atom at the desired position [].

7-Substituted-1-ethyl(2-fluoroethyl)-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives

  • Compound Description: This series of 18 compounds, synthesized and tested for antibacterial activity, share the core quinolone-3-carboxylic acid structure with the target compound. [] The key difference lies in the presence of fluorine atoms at the 6- and 8-positions and a 2-fluoroethyl group at the nitrogen atom in the related compounds, as opposed to the bromine at the 6-position and the ethyl group at the nitrogen in 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid. Additionally, these derivatives feature various substituents at the 7-position, which is unsubstituted in the main compound.

7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • Compound Description: This specific compound is another example of a quinolone-3-carboxylic acid derivative synthesized for its potential antibacterial properties. [] It features a chlorine atom at the 7-position and a fluorine atom at the 6-position, while 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid has a bromine atom at the 6-position and no substituent at the 7-position.
  • Compound Description: This series of compounds, also investigated for their antibacterial activity, focuses on modifications at the 7-position of the quinolone core. [] They share the 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid scaffold, differing from 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid in the halogen present at the 6-position (fluorine instead of bromine). The diverse range of substituents at the 7-position, connected via oxygen, nitrogen, or sulfur atoms, allows for exploring structure-activity relationships.

1-Ethyl-1,4-dihydro-2-methyl-4-oxoquinoline-3-carboxylic acids

  • Compound Description: This class of compounds serves as starting materials for synthesizing thieno[3,4-b]quinoline derivatives by reacting with thionyl chloride. [] The key difference between these compounds and 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid is the presence of a methyl group at the 2-position and the lack of a bromine substituent in the former.

1-Ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids

  • Compound Description: This group of compounds forms the basis for studying the relationship between antibacterial activity and physical properties like dipole moments, charge distributions, and hydrophobicities. [] The primary structural difference between this group and 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid lies in the halogen present at the 6-position (fluorine instead of bromine).
  • Compound Description: This series of compounds investigates the impact of adding a second substituent to the quinolone core on antibacterial activity. [] While sharing the core structure with 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid, these derivatives feature substitutions at both the 6,7- or 7,8-positions and varying alkyl groups at the nitrogen atom.

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid (34)

  • Compound Description: This specific compound, synthesized as part of the 6,7- and 7,8-disubstituted quinolone series, shows promising antibacterial activity against both Gram-positive and Gram-negative bacteria, surpassing the activity of oxolinic acid. [] Compared to 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid, it has a fluorine atom at the 6-position and a 1-piperazinyl substituent at the 7-position.

6-Fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid enantiomers

  • Compound Description: This group comprises racemic and enantiomerically pure quinolone derivatives designed as potential DNA gyrase inhibitors. [] These compounds differ from 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid by having a fluorine atom at the 6-position, a 1-piperazinyl group at the 7-position, and a bulky 2'-trans-phenyl-1'-cyclopropyl substituent at the nitrogen atom.

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • Compound Description: This compound is a key intermediate in the synthesis of ciprofloxacin, a well-known fluoroquinolone antibacterial agent. [] Compared to 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid, it features a chlorine atom at the 7-position, a fluorine atom at the 6-position, and a cyclopropyl group instead of an ethyl group at the nitrogen atom.

Properties

CAS Number

105789-89-7

Product Name

6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid

IUPAC Name

6-bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12

InChI

InChI=1S/C12H10BrNO3/c1-2-14-6-9(12(16)17)11(15)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3,(H,16,17)

InChI Key

ZPGYVGPARXLFPG-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)Br)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.